1H-Pyrazole-1-carboxylicacid,5-amino-,methylester(9CI)
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Overview
Description
Methyl 5-amino-1H-pyrazole-1-carboxylate is a heterocyclic compound featuring a pyrazole ring with an amino group at the 5-position and a methyl ester group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-amino-1H-pyrazole-1-carboxylate can be synthesized through several methods. One common approach involves the condensation of hydrazines with 1,3-dicarbonyl compounds, such as β-ketonitriles or α, β-acetylenic aldehydes . The reaction typically proceeds under mild conditions, often using ethanol as a solvent and sodium bicarbonate as a base .
Industrial Production Methods
In industrial settings, the synthesis of 1H-Pyrazole-1-carboxylicacid,5-amino-,methylester(9CI) may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of catalysts and continuous flow reactors can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-1H-pyrazole-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Cyclocondensation: The compound can undergo cyclocondensation reactions to form fused heterocyclic systems.
Oxidation and Reduction: The pyrazole ring can be oxidized or reduced under specific conditions, leading to different oxidation states and derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides, with reactions typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Cyclocondensation: Reactions often use catalysts such as transition metals or acids to facilitate the formation of fused rings.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are commonly used.
Major Products
The major products formed from these reactions include various substituted pyrazoles, pyrazolo[1,5-a]pyrimidines, and other fused heterocyclic compounds .
Scientific Research Applications
Methyl 5-amino-1H-pyrazole-1-carboxylate has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic properties.
Medicine: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry: The compound finds applications in the production of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1H-Pyrazole-1-carboxylicacid,5-amino-,methylester(9CI) involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in inflammatory or microbial processes, leading to therapeutic effects . The exact pathways and targets can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester
- 1-Methyl-5-aminopyrazole
- Pyrazole-3(5)-carboxylic acid
Uniqueness
Methyl 5-amino-1H-pyrazole-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to other pyrazole derivatives. Its methyl ester group at the 1-position and amino group at the 5-position make it a versatile intermediate for synthesizing a wide range of heterocyclic compounds .
Properties
IUPAC Name |
methyl 5-aminopyrazole-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-10-5(9)8-4(6)2-3-7-8/h2-3H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQIANYKEGXWWCG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1C(=CC=N1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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